Diamminedinitritoplatinum(II)

Overview

Description

Synthesis Analysis

The synthesis of Diamminedinitritoplatinum(II) complexes often involves reactions with precursors such as cis-diamminedichloroplatinum(II) under various conditions. For example, the synthesis of a diplatinum(II)-coordinated polyoxotungstate was achieved through the reaction of mono-lacunary Keggin polyoxotungstate with cis-diamminedichloroplatinum(II) in water, resulting in yellow crystals characterized by elemental analysis, thermogravimetric/differential thermal analysis (TG/DTA), Fourier transform infrared (FTIR) and UV-visible spectroscopy, solution (1)H and (31)P nuclear magnetic resonance (NMR), and X-ray crystallography (Kato et al., 2012).

Molecular Structure Analysis

The molecular structure of Diamminedinitritoplatinum(II) complexes is characterized by coordination geometry around the platinum center. The crystal structure analysis of diammine(malonato)palladium(II) provides insight into the distorted coordination square formed by the metal center, which is relevant for understanding similar platinum complexes. In this structure, the metal atom coordinates with two nitrogen atoms from ammonia molecules and two oxygen atoms from a bidentate ligand, demonstrating the typical coordination environment of platinum(II) complexes (Ye et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving Diamminedinitritoplatinum(II) complexes highlight their reactivity and interaction with various ligands and molecules. The reaction of cis-diamminedichloroplatinum(II) with DNA intercalators, for instance, forms novel complexes that demonstrate the potential chemical versatility and reactivity of these platinum complexes (Sundquist et al., 1990).

Physical Properties Analysis

The physical properties of Diamminedinitritoplatinum(II) complexes, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. The detailed crystal structure of these complexes, as determined by X-ray diffraction, provides valuable information on their physical characteristics. The crystal structure determination of compounds like diammine(malonato)palladium(II) sheds light on the physical properties of similar platinum complexes, revealing the arrangement and distances between atoms within the complex (Ye et al., 2011).

Chemical Properties Analysis

The chemical properties of Diamminedinitritoplatinum(II), such as reactivity with nucleophiles, electrophiles, and its role in catalysis, are defined by its molecular structure and electronic configuration. The interaction of cis-diamminedichloroplatinum(II) with DNA, forming interstrand cross-links, exemplifies the significant chemical properties of these complexes, particularly their ability to interact with biological molecules, leading to their application in various fields (Sundquist et al., 1990).

Scientific Research Applications

Cis-Diamminedichloroplatinum(II) in Clinical Studies : This compound, also known as cisplatin, has been studied for its antineoplastic activity and pharmacological properties. It shows promise in treating various cancers, including bladder, head and neck, lung, ovarian, and testicular cancers. Its action is linked to DNA crosslinking, which interferes with DNA repair mechanisms and induces apoptosis in cancer cells. However, side effects like kidney problems and allergic reactions are significant concerns (Dasari & Tchounwou, 2014).

Mechanisms of Action and Resistance : Studies have explored the molecular mechanisms of cisplatin resistance in cancer therapy. These mechanisms include alterations in drug metabolism, DNA repair, apoptotic pathways, and the drug's interaction with cellular components. Understanding these mechanisms is crucial for developing effective treatment strategies and overcoming resistance (Galluzzi et al., 2014).

Interaction with DNA : Research on cis-diamminedichloroplatinum(II)'s interaction with DNA provides insights into its anticancer effects. It forms cross-links with DNA, causing structural changes that can lead to cell death. This interaction is a key component of its effectiveness against cancer cells (Huang et al., 1995).

Combination Therapies and Drug Delivery Systems : Studies suggest combining cisplatin with other drugs or radiation to enhance its effectiveness and reduce side effects. Novel drug delivery systems like nanoparticles have also been explored for targeted cancer therapy, aiming to improve the drug's efficacy and reduce systemic toxicity (Peng et al., 2011).

Safety and Hazards

Diamminedinitritoplatinum(II) can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is very toxic to aquatic life and can have long-lasting effects . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, or spray. It is recommended to wash skin thoroughly after handling .

Mechanism of Action

Target of Action

Diamminedinitritoplatinum(II), also known as P salt, is an active precursor extensively used in the preparation of platinum-based catalysts . The primary targets of this compound are the supports such as carbon black and graphene nanosheets .

Mode of Action

The compound interacts with its targets by serving as a platinum source in the synthesis of Co X Pt 1-X alloy nanowires . This interaction results in the formation of these alloy nanowires, which are crucial in various applications.

Biochemical Pathways

It is known that the compound plays a significant role in the synthesis of co x pt 1-x alloy nanowires . These nanowires can have various downstream effects depending on their application in different fields.

Pharmacokinetics

As a platinum source, its bioavailability would be crucial in the synthesis of co x pt 1-x alloy nanowires .

Result of Action

The molecular and cellular effects of Diamminedinitritoplatinum(II)'s action primarily involve the formation of Co X Pt 1-X alloy nanowires . These nanowires are essential in various applications, including the preparation of platinum-based catalysts .

properties

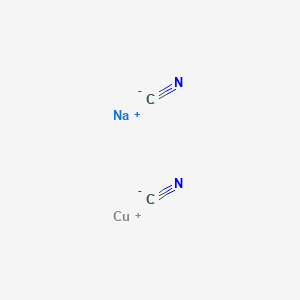

IUPAC Name |

azane;platinum(2+);dinitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO2.2H3N.Pt/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOUENTVTAXLPG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N(=O)[O-].N(=O)[O-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

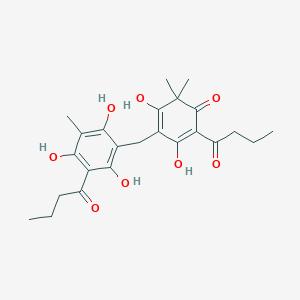

Molecular Formula |

H6N4O4Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14286-02-3 | |

| Record name | Platinum, diamminebis(nitrito-.kappa.N)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammineplatinum(II) nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)

![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)